4-Tert-butylcyclohexanol

Catalog No.
S576687
CAS No.
98-52-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylcyclohexanol

CAS Number

98-52-2

Product Name

4-Tert-butylcyclohexanol

IUPAC Name

4-tert-butylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3

InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)O

solubility

6.40e-04 M
Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

4-tert-butylcyclohexanol, trans-4-tert-butylcyclohexanol

Canonical SMILES

CC(C)(C)C1CCC(CC1)O

The exact mass of the compound 4-Tert-butylcyclohexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.40e-04 mpractically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

4-Tert-butylcyclohexanol is a cyclic secondary alcohol distinguished by a bulky tert-butyl group at the 4-position of the cyclohexane ring. This structural feature locks the ring conformation, preventing the rapid chair-chair interconversion typical of unsubstituted cycloalkanes. Commercially, it is supplied either as a mixture of cis and trans isomers or in stereopure forms, which dictate its downstream utility. It is a critical precursor for 4-tert-butylcyclohexyl acetate, a high-volume fragrance ingredient, a low-volatility solvent in industrial coatings, and a specialized neuro-sensorial active in cosmetics. Its high boiling point (approximately 228 °C) and distinct steric profile make it a valuable intermediate where standard aliphatic alcohols fail to provide sufficient thermal stability or stereochemical control [1].

Substituting 4-tert-butylcyclohexanol with unsubstituted cyclohexanol or positional isomers fundamentally compromises both process chemistry and end-product performance. In organic synthesis, the lack of a conformationally locking tert-butyl group in standard cyclohexanol results in dynamic ring-flipping, destroying the stereoselectivity required for high-yield, specific isomer production. In fragrance manufacturing, the exact 4-position substitution is non-negotiable; alternative isomers fail to produce the target woody acetate odor profile, yielding off-target olfactory notes. Furthermore, in industrial coatings and polymer applications, replacing 4-tert-butylcyclohexanol with lighter alcohols drastically increases volatility, reducing the durability and plasticizing efficacy of the final formulation[1].

Stereochemical Control in Downstream Synthesis via Conformational Locking

The massive steric bulk of the tert-butyl group effectively locks the cyclohexane ring into a single chair conformation, forcing the substituent into an equatorial position. This contrasts sharply with unsubstituted cyclohexanol, which undergoes rapid chair-chair interconversion at room temperature. For procurement, this means 4-tert-butylcyclohexanol provides a rigid scaffold that guarantees highly predictable and reproducible stereoselectivity in downstream esterification and etherification reactions [1].

Evidence DimensionRing inversion barrier and conformational stability
Target Compound DataConformationally locked (tert-butyl group strictly equatorial, A-value ~4.9 kcal/mol)
Comparator Or BaselineCyclohexanol (rapid chair-chair interconversion at room temperature)
Quantified DifferenceEliminates conformational heterogeneity, enabling highly stereoselective downstream reactions
ConditionsStandard ambient temperature and pressure synthesis conditions

Procuring a conformationally locked intermediate is essential for synthesizing stereopure pharmaceuticals and complex fine chemicals without costly chiral separation steps.

Isomer-Specific Odor Value in Fragrance Precursor Applications

In the production of 4-tert-butylcyclohexyl acetate, the isomeric purity of the precursor alcohol is critical. The cis-isomer of 4-tert-butylcyclohexanol yields an acetate with an intense, premium creamy, woody, and floral odor, whereas the trans-isomer yields a weaker, less desirable scent profile. Industrial catalytic hydrogenation of 4-tert-butylphenol often yields generic mixtures, but procuring high-cis (>80-90%) 4-tert-butylcyclohexanol allows fragrance manufacturers to produce a significantly higher-value end product without downstream isomer distillation [1].

Evidence DimensionDownstream olfactory quality and product value
Target Compound DataHigh-cis 4-tert-butylcyclohexanol (>80% cis)
Comparator Or BaselineStandard equilibrium cis/trans mixture or trans-isomer
Quantified DifferenceYields premium cis-acetate with significantly higher odor intensity and desirable floral/woody notes compared to trans-isomer
ConditionsAcid-catalyzed esterification to 4-tert-butylcyclohexyl acetate

For fragrance manufacturers, procuring the specific high-cis grade directly dictates the market value and olfactory performance of the final perfume ingredient.

Thermal Stability and Volatility in Industrial Coatings

As a solvent and plasticizer in coatings and adhesives, 4-tert-butylcyclohexanol offers significantly higher thermal stability compared to unsubstituted cyclohexanol. With a boiling point of approximately 228 °C, it remains stable in high-temperature curing environments where standard cyclohexanol (boiling point 161 °C) would rapidly volatilize. This low volatility, combined with its hydrophobic cyclic structure, enhances the durability, flexibility, and longevity of specialty chemical formulations .

Evidence DimensionBoiling point and volatility
Target Compound DataBoiling point 228-230 °C
Comparator Or BaselineCyclohexanol (Boiling point 161 °C)
Quantified Difference~67 °C higher boiling point, significantly reducing evaporative loss during curing
ConditionsHigh-temperature industrial coating and adhesive curing processes

Buyers formulating high-performance coatings must select 4-tert-butylcyclohexanol to prevent premature solvent evaporation and ensure long-term plasticizing effects.

Targeted Neuro-Sensorial Activity in Cosmetic Formulations

In dermatological applications, specific isomers of 4-tert-butylcyclohexanol demonstrate targeted biological activity that generic aliphatic alcohols lack. It functions as a TRPV1 receptor antagonist, directly inhibiting nerve hyperactivation. Clinical and formulation data show that it can reduce stinging sensations by up to 78% and burning sensations by up to 80% within 3 minutes of application, making it a highly functional active rather than just a structural emollient [1].

Evidence DimensionReduction in stinging and burning (TRPV1 antagonism)
Target Compound DataUp to 78% reduction in stinging and 80% reduction in burning within 3 minutes
Comparator Or BaselineStandard cosmetic emollients / untreated baseline
Quantified DifferenceProvides rapid, receptor-mediated neuro-sensorial relief absent in standard hydrating alcohols
ConditionsTopical application on sensitive/reactive skin models

Cosmetic formulators should procure this compound not merely as a structural ingredient, but as a primary active for sensitive skin lines requiring immediate, quantifiable relief.

Precursor for Premium Fragrance Acetates

Procuring high-cis 4-tert-butylcyclohexanol is essential for synthesizing cis-4-tert-butylcyclohexyl acetate, a high-volume fragrance ingredient prioritized for its intense woody and floral notes in perfumes and personal care products [1].

Conformationally Locked Intermediate for Fine Chemicals

Employed when stereochemical predictability is required. The tert-butyl group locks the cyclohexane ring, ensuring that downstream reactions proceed with high stereoselectivity, avoiding the mixed yields typical of unsubstituted cyclohexanols [2].

Low-Volatility Plasticizer in High-Temperature Coatings

Its high boiling point (228 °C) makes it a highly effective solvent and plasticizing additive in industrial adhesives and coatings that undergo thermal curing, where standard solvents would evaporate prematurely and compromise the film's structural integrity .

Neuro-Sensorial Active in Sensitive Skin Cosmetics

Utilized in advanced dermatological formulations as a TRPV1 receptor antagonist, providing rapid, quantifiable reduction in burning and stinging sensations for reactive skin care lines[3].

Physical Description

White crystals; Woody patchouli

XLogP3

3

LogP

3.23 (LogP)

Melting Point

66.0 °C

UNII

L5067JRJ73

GHS Hazard Statements

Aggregated GHS information provided by 1747 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 273 of 1747 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1474 of 1747 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Irritant

Other CAS

937-05-3
21862-63-5
98-52-2

Wikipedia

4-tert-butylcyclohexanol

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-: ACTIVE
Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-: ACTIVE
Cyclohexanol, 4-(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Randomized investigator-blinded comparative study of moisturizer containing 4-t-butylcyclohexanol and licochalcone A versus 0.02% triamcinolone acetonide cream in facial dermatitis

Waranya Boonchai, Supenya Varothai, Waranaree Winayanuwattikun, Sutasinee Phaitoonvatanakij, Pichanee Chaweekulrat, Pranee Kasemsarn
PMID: 29411520   DOI: 10.1111/jocd.12499

Abstract

Facial dermatitis can result from various conditions, some of which are of a chronic and relapsing nature. The use of topical corticosteroid therapy may lead to additional adverse effects.
To compare the efficacy of moisturizer containing 4-t-butylcyclohexanol, which acts as a sensitivity regulator, and licochalcone A, an anti-inflammatory agent from the licorice plant Glycyrrhiza inflata, with that of 0.02% triamcinolone acetonide (TA) for the treatment of facial dermatitis.
This was a randomized, prospective, investigator-blinded study. Eighty participants with mild to moderate facial dermatitis were randomly treated with either the test facial moisturizer or 0.02% TA twice daily for the first 2 weeks. For the subsequent 2 weeks, all patients used only the test moisturizer. Clinical assessment by investigators, bioengineering measurements, patients' subjective evaluation, and clinical photography were performed at baseline, week 2, and week 4.
Both treatments showed a statistically significant improvement with regard to physician clinical assessment, skin hydration, transepidermal water loss, and patient-assessed visual analog scale after 2 and 4 weeks of treatment compared with baseline. The test facial moisturizer produced better skin hydration than TCS. The improvement in TEWL after 4 weeks of using the test moisturizer was comparable with 2-week treatment with 0.02% TA cream. However, subjective evaluation by patients indicated that TA more rapidly improved sensation sensitivity.
The test facial moisturizer was slower than 0.02% TA in improving facial dermatitis, but showed greater benefit in erythema control and skin hydration.


Efficacy of a skin care cream with TRPV1 inhibitor 4-t-butylcyclohexanol in the topical therapy of perioral dermatitis

Jerome Srour, Julia Bengel, Teresa Linden, Zorica Jovanovic, Dennis Roggenkamp, Markus Reinholz, Christoph Rothenberger, Gitta Neufang, Andreas Wollenberg
PMID: 31660683   DOI: 10.1111/jocd.13175

Abstract

Perioral dermatitis is a clinically distinctive reaction pattern of facial dermatitis, including redness, dryness, burning, pruritus and skin tightness. A gold standard treatment remains unclear.
Our study evaluates the clinical value of a skin care cream with the transient receptor potential vanilloid type 1 inhibitor 4-t-butylcyclohexanol in POD patients over 8 weeks.
This open, unblinded 8-week clinical trial included 48 patients. A skin care cream containing 4-t-butylcyclohexanol was applied over a period of 8 weeks. Standardized questionnaires were used at baseline, 4 and 8 weeks, for history documentation, objective and subjective severity scores, and quality of life assessments. Six different skin physiology parameters were assessed at all timepoints.
The perioral dermatitis severity score decreased significantly during the treatment period. This was mirrored by significantly lower patients' subjective numerical rating score and an improved quality of life score. Transepidermal water loss, stratum corneum hydration and skin erythema improved significantly during the treatment period.
This transient receptor potential vanilloid type 1 inhibitor-based skin care cream improved subjective and objective parameters of perioral dermatitis. Decreased transepidermal water loss values and increased stratum corneum hydration demonstrate a restored skin barrier function. Consequently, the topical inhibition of these receptors is a promising management option for POD.


Efficacy and Tolerability of a Cosmetic Skin Care Product With Trans-4-t-butylcyclohexanol and Licochalcone A in Subjects With Sensitive Skin Prone to Redness and Rosacea

Zorica Jovanovic, Nariman Angabini, Sonja Ehlen, Zrinka Bukvic Mokos, Milica Subotic, Gitta Neufang
PMID: 28686779   DOI:

Abstract

BACKGROUND: Sensitive skin and rosacea are skin conditions, which may affect the quality of life of the patients considerably. In vitro and in vivo data indicated that the combination of trans-t-butylcyclohexanol and licochalcone A is an effective combination for alleviating the increased sensitivity of rosacea subtype I.

OBJECTIVE: Objective of this open dermocosmetic study was to investigate the efficacy and tolerability of a skin care product containing the anti-inflammatory licochalcone A and the TRPV1 antagonist trans-t-butylcyclohexanol in subjects with sensitive skin prone to redness and rosacea.

METHODS: 1221 subjects with sensitive skin and rosacea stage 0-II applied the test product twice daily for 4 weeks. Clinical assessment of sensitive skin and rosacea symptoms were performed at baseline and after 4 weeks. Additionally, at treatment end the test subjects filled a self-assessment questionnaire.

RESULTS: After 4 weeks of application, both, clinical and subjective assessment have shown improvement of all symptoms of sensitive skin and rosacea in a significant number of subjects (P less than 0.001). The test product was efficacious and very well tolerated also when used in conjunction with pharmacological treatments of the skin condition under scrutiny.

Conclusions: The study confirmed the good tolerability and efficacy of the skin care product in the management of sensitive skin prone to redness and rosacea when used alone or in combination with other therapies.

J Drugs Dermatol. 2017;16(6):605-611.

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Comparison of skin calming effects of cosmetic products containing 4-t-butylcyclohexanol or acetyl dipeptide-1 cetyl ester on capsaicin-induced facial stinging in volunteers with sensitive skin

A M Schoelermann, K A Jung, B Buck, E Grönniger, S Conzelmann
PMID: 26805418   DOI: 10.1111/jdv.13530

Abstract

To assess and compare the skin calming effect of cosmetic products containing 4-t-butylcyclohexanol (Eucerin(®) UltraSensitive Soothing Care Dry Skin) or acetyl dipeptide-1 cetyl ester (La Roche-Posay Toleriane(®) Ultra Intense Soothing Care) on subjective symptoms of skin sensitivity, a controlled, single-blind, randomized split-face capsaicin-induced stinging test was conducted.
Thirty-one female test subjects, ranging from 19 to 65 years of age, with self-perceived sensitive to very sensitive skin were enrolled. After a 3-day preconditioning period with no application of facial products and positive reaction to stimulation with a 40 ppm capsaicin cream, the test products were randomly applied to either the right or left nasolabial fold. Burning severity was assessed immediately after capsaicin application, and 1, 2, 5, 10 and 15 min after application of the test products.
All 31 subjects reported a stinging/burning sensation on both nasolabial folds after application of capsaicin. Treatment with the 4-t-butylcyclohexanol containing product resulted in significant lower values for burning/stinging after one, and two minutes post-application in comparison to the values for the acetyl dipeptide-1 cetyl ester containing product. No significant difference was determined between the two test products for the point in time with most intense burning sensation, the severity of burning and the duration of burning after capsaicin application and subsequent application of the test products.
Both products alleviated capsaicin-induced burning during the first 15 min after application. A faster and more pronounced soothing effect in vivo was demonstrated for the 4-t-butylcyclohexanol containing cosmetic product in comparison to the acetyl dipeptide-1 cetyl ester containing cosmetic formulation.


Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway

Barbara Rohm, Ann-Katrin Holik, Mark M Somoza, Marc Pignitter, Mathias Zaunschirm, Jakob P Ley, Gerhard E Krammer, Veronika Somoza
PMID: 23929722   DOI: 10.1002/mnfr.201200846

Abstract

Dietary intake of capsaicin has been shown to reduce body weight by increasing energy expenditure, and to enhance alertness and mood by stimulating the brain's reward system. Binding of capsaicin to the vanilloid receptor 1 (transient receptor potential cation channel subfamily V member 1 (TRPV1)) is one of the major cellular mechanisms responsible for these effects. However, strong TRPV1 agonists like capsaicin elicit a sharp, burning pain that limits their dietary intake. The present study aimed to investigate the effect of the less pungent capsaicin-analog nonivamide on dopamine and serotonin release in neural SH-SY5Y cells.
Nonivamide (1 μM) stimulated the Ca(2+) -dependent release of serotonin (272 ± 115%) and dopamine (646 ± 48%) in SH-SY5Y cells compared to nontreated cells (100%) to a similar extent as capsaicin. qRT-PCR analysis of 1 μM nonivamide-treated SH-SY5Y cells revealed gene regulation of the receptors dopamine D1 and D2, serotonin HTR1A, 1B and 2A, cannabinoid 1, and TRPV1. Co-incubation experiments of SH-SY5Y cells with the TRPV1 inhibitors trans-tert-butylcyclohexanol and capsazepine demonstrated that capsaicin, but not nonivamide, induces serotonin and dopamine release through TRPV1 activation.
The results indicate a TRPV1-independent signaling pathway for nonivamide that might allow dietary administration of higher doses of nonivamide compared to capsaicin.


Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A

M Sulzberger, A-C Worthmann, U Holtzmann, B Buck, K A Jung, A M Schoelermann, F Rippke, F Stäb, H Wenck, G Neufang, E Grönniger
PMID: 26805417   DOI: 10.1111/jdv.13529

Abstract

More than 50% of adults report to suffer from sensitive skin. This common condition is characterized by subjective sensations such as prickling, burning, skin tightness or pruritus, and is often accompanied by objective symptoms like inflammation and erythema.
The objective of this study was to develop an active ingredient concept for the treatment of sensitive skin. We tested compounds regarding their potential to (i) decrease the release of proinflammatory mediators, which among others induce erythema and (ii) counteract the hyperresponsiveness of nerve fibres and, thus, exert effects on cutaneous neurosensory dysfunction.
4-t-butylcyclohexanol, licochalcone A and acetyl dipeptide-1 cetyl ester were analysed in vitro regarding their potential to (i) decrease the release of PGE2 and activation of NFκB and to (ii) inhibit TRPV1 activation or the release of neuronal CGRP. To assess subjective and objective symptoms of skin sensitivity in vivo, two controlled, single-blind, randomized studies were conducted with 4-t-butylcyclohexanol and the combination with licochalcone A.
In vitro, 4-t-butylcyclohexanol significantly reduced TRPV1 activation, while acetyl dipeptide-1 cetyl ester had no effect on receptor activation. Licochalcone A significantly decreased NFκB signalling and PGE2 secretion, at lower concentrations than acetyl dipeptide-1 cetyl ester. A formulation containing 4-t-butylcyclohexanol showed a significant immediate anti-stinging/anti-burning effect in vivo, and a cream base containing a combination of 4-t-butylcyclohexanol and a licochalcone A-rich licorice extract reduced shaving-induced erythema.
In vitro and in vivo data indicate that the combination of the TRPV1 antagonist 4-t-butylcyclohexanol and the potent anti-inflammatory licochalcone A provide an effective active ingredient concept for the treatment of sensitive skin, as the topical application resulted in an immediate relief from symptoms such as erythema and stinging.


Inhibition of TRPV1 for the treatment of sensitive skin

Thomas Kueper, Michael Krohn, Lars Ole Haustedt, Hanns Hatt, Gerhard Schmaus, Gabriele Vielhaber
PMID: 20626462   DOI: 10.1111/j.1600-0625.2010.01122.x

Abstract

During the past years, the topic sensitive skin became one of the most important fields in dermatology. The tremendous interest is based on several studies showing that about 50% of the population declares to have sensitive skin. The human thermoreceptor hTRPV1 was previously identified to contribute to this skin condition while facilitating neurogenic inflammation leading to hyperalgesia. Furthermore, skin sensitivity towards capsaicin, a natural activator of TRPV1, was shown to correlate with sensitive skin. In a screening campaign based on recombinant HEK293-cells stably transfected with hTRPV1, the selective antagonist trans-4-tert-butylcyclohexanol was identified. This antagonist is able to inhibit capsaicin-induced hTRPV1 activation with an IC(50) value of 34 ± 5 μm tested in HEK293-cells as well as in electrophysiological recordings performed in oocytes expressing hTRPV1. Strikingly, in a clinical study with 30 women using topical treatment with o/w emulsions containing 31.6 ppm capsaicin, we were able to show that 0.4% of this inhibitor significantly reduces capsaicin-induced burning (P < 0.0001) in vivo. Thus trans-4-tert-butylcyclohexanol has the potential as a novel bioactive for the treatment of sensitive skin.


Skin compatibility and efficacy of a cosmetic skin care regimen with licochalcone A and 4-t-butylcyclohexanol in patients with rosacea subtype I

A M Schoelermann, T M Weber, C Arrowitz, R L Rizer, K Qian, M Babcock
PMID: 26805419   DOI: 10.1111/jdv.13531

Abstract

Patients with rosacea often show facial sensitivity to cosmetics or skin care products that can influence the severity of symptoms and exacerbate erythema and inflammation. Nevertheless, special skin care is necessary to address cosmetic concerns and reduce the potential side-effects of topical or oral treatment of the disease. Appropriate skin care should comprise gentle cleansing, effective moisturization, soothing actives, UV protection and concealing pigments to help neutralize the appearance of redness.
To determine the compatibility and efficacy of a skin care regimen (consisting of a cleanser, a day care with SPF25 and a night care) containing licochalcone A (Lic A), an anti-irritant from the licorice plant Glycyrrhiza inflata, and 4-t-butylcyclohexanol (SymSitive(®) ), a substance which acts as a sensitivity regulator, in female subjects with clinically determined subtype I rosacea.
Thirty-two test subjects with mild to moderate rosacea used the skin care regimen daily for 8 weeks. Clinical assessment of erythema, subjective irritation and clinical photography were performed at baseline and after 4 and 8 weeks. Additionally, a quality-of-life questionnaire was filled out by the test subjects at baseline and week 8. The subjects completed a self-assessment questionnaire on product properties after 4 and 8 weeks of product use.
Clinical assessments and subject response confirmed very good tolerability of the regimen, a statistically significant improvement in clinical grading for erythema and tactile roughness at weeks 4 and 8 and on telangiectasia at week 8 when compared to baseline scores. A statistically significant improvement in facial redness (a*) values, based on the L*a*b* colorimetric system, was determined at week 4 and 8 in comparison to baseline. No difference in corneometric measurement was detected at week 4 and 8 compared to baseline.
The skin care regimen was found to be highly compatible with the sensitive facial skin of patients with rosacea subtype I and effective in improving signs of rosacea. Therefore, the daily use of skin care products containing LicA and SymSitive(®) in patients with rosacea improves the overall skin appearance and the quality of life of these patients.


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